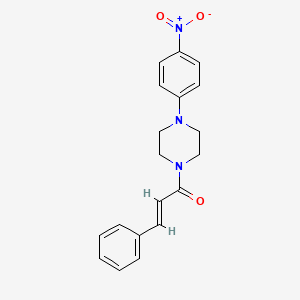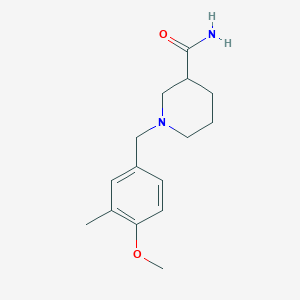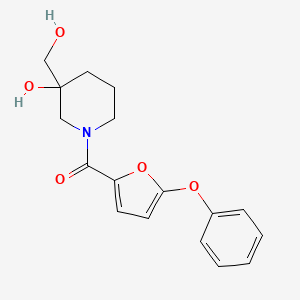![molecular formula C13H22N2O2S B5364065 N-[2-(dimethylamino)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5364065.png)
N-[2-(dimethylamino)ethyl]-2,4,6-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(dimethylamino)ethyl]-2,4,6-trimethylbenzenesulfonamide, commonly known as DMTS, is a chemical compound with various applications in scientific research. DMTS is a sulfonamide derivative that has been extensively studied for its potential use as a fluorescent probe for measuring pH in biological systems.
Applications De Recherche Scientifique
DMTS has a wide range of applications in scientific research. One of its primary uses is as a fluorescent probe for measuring pH in biological systems. DMTS exhibits a pH-dependent fluorescence emission, making it an ideal tool for monitoring changes in pH in live cells and tissues. Additionally, DMTS has been used as a spectroscopic probe for studying the structure and dynamics of proteins and nucleic acids. DMTS has also been used in the development of fluorescent sensors for detecting metal ions and other analytes.
Mécanisme D'action
The mechanism of action of DMTS is based on its ability to undergo a pH-dependent conformational change. At low pH, DMTS exists in a non-fluorescent, closed conformation. As the pH increases, DMTS undergoes a conformational change that leads to an open, fluorescent conformation. This conformational change is reversible and allows DMTS to act as a reversible pH sensor.
Biochemical and Physiological Effects:
DMTS has been shown to be non-toxic to cells and tissues at concentrations typically used in scientific research. However, high concentrations of DMTS can lead to cellular toxicity and should be avoided. DMTS has also been shown to be sensitive to changes in temperature, which can affect its pH-dependent fluorescence emission.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using DMTS as a fluorescent probe is its pH-dependent fluorescence emission, which allows for the real-time monitoring of pH changes in live cells and tissues. Additionally, DMTS is relatively easy to synthesize and purify, making it a readily available tool for scientific research. However, one limitation of using DMTS is its sensitivity to temperature, which can affect its fluorescence emission. Additionally, DMTS is not suitable for use in acidic environments, as it exists in a non-fluorescent, closed conformation at low pH.
Orientations Futures
There are several future directions for the use of DMTS in scientific research. One area of interest is the development of DMTS-based fluorescent sensors for detecting other analytes, such as metal ions and biomolecules. Additionally, DMTS could be used in the development of pH-responsive drug delivery systems for targeted drug delivery. Finally, further studies are needed to optimize the synthesis and purification of DMTS, as well as to explore its potential applications in other areas of scientific research.
Méthodes De Synthèse
DMTS can be synthesized through a multi-step process involving the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with dimethylamine in the presence of a base such as triethylamine. The resulting product is then purified through crystallization or column chromatography. This synthesis method has been optimized to produce high yields of pure DMTS.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S/c1-10-8-11(2)13(12(3)9-10)18(16,17)14-6-7-15(4)5/h8-9,14H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGQVDUPKYPXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCN(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide](/img/structure/B5363982.png)
![4-{1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-3-azetidinyl}pyridine](/img/structure/B5363997.png)
![ethyl 4-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]-1-piperidinecarboxylate](/img/structure/B5363998.png)

![2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5364011.png)
![3-isobutyl-6-[1-(2-isopropyl-1H-imidazol-1-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5364024.png)
![7-methyl-2-{[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]acetyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5364032.png)
![1'-(3-hydroxy-2-methylbenzoyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5364042.png)
![ethyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B5364050.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5364052.png)


![1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one](/img/structure/B5364079.png)
